N-(2-fluorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
N-(2-fluorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The phenylethenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The final step involves the coupling of the fluorophenyl group to the oxadiazole ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form epoxides or diols.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (palladium on carbon) or reagents like LiAlH₄ (lithium aluminium hydride) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols from the phenylethenyl group.
Reduction: Amines from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the phenylethenyl group can influence its pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide
- N-(2-bromophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide
- N-(2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide
Uniqueness
N-(2-fluorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-14-8-4-5-9-15(14)20-17(23)12-16-21-18(24-22-16)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGPLSJJKXZJAG-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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